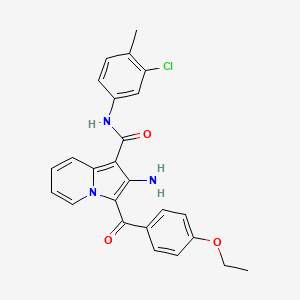

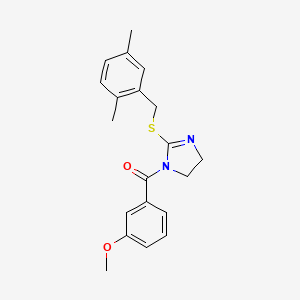

2-amino-N-(3-chloro-4-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of indolizine derivatives often involves condensation reactions, cyclization, and substitution processes. For instance, compounds with indolizine structures have been synthesized through condensation of isocyanato compounds with amines, followed by cyclization with hydrazine hydrate (Ji et al., 2018). This method suggests a potential pathway for synthesizing the compound by adapting the starting materials and reaction conditions to target the specific substitution pattern of the indolizine core.

Molecular Structure Analysis

The molecular structure of indolizine derivatives is characterized by the presence of a fused pyrrole and pyridine ring, contributing to the compound's stability and reactivity. Crystal structure analysis provides insights into the molecule's conformation, intermolecular interactions, and potential binding sites for further chemical modifications. For related compounds, crystallography has revealed distinct arrangements conducive to biological activity, hinting at the structural intricacies that could influence the properties and applications of 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide (Lu et al., 2017).

Chemical Reactions and Properties

Indolizine compounds participate in various chemical reactions, including N-alkylation, acylation, and electrophilic substitution, depending on the functional groups present. The unique reactivity of the indolizine ring, especially at the nitrogen atom and adjacent carbons, allows for selective modifications to introduce new functionalities or enhance the compound's chemical properties (Saraeva et al., 2011).

Physical Properties Analysis

The physical properties of indolizine derivatives, such as melting point, solubility, and photoluminescence, can be influenced by the nature of the substituents on the indolizine core. Studies on similar compounds have shown that changes in the electronic distribution through substitution can significantly affect these properties, potentially leading to materials with novel optical characteristics (Outlaw et al., 2016).

Chemical Properties Analysis

The chemical behavior of indolizine derivatives under various conditions highlights their reactivity and potential as intermediates in organic synthesis. The electronic effects of substituents on the indolizine ring alter its reactivity towards nucleophiles and electrophiles, opening avenues for the development of new synthetic methodologies and the production of a wide range of heterocyclic compounds (Hino et al., 1983).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis of Derivatives: Studies focus on synthesizing and characterizing new derivatives of indolizine and related compounds, exploring their potential applications in medicinal chemistry and materials science. For instance, research on the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives highlights the versatility of similar compounds in creating bioactive molecules with potential therapeutic applications (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Biological Activities

- Antitumor and Antimicrobial Activities: Research has identified indolizine derivatives exhibiting significant antitumor, anti-tuberculosis, anti-inflammatory, and antibacterial activities, suggesting their utility in developing new therapeutic agents. For example, a series of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives showed excellent in vitro activities against tuberculosis, cancer, inflammation, and bacterial infections, supported by molecular docking studies (G. Mahanthesha, T. Suresh, T. R. R. Naik, 2022).

Chemical Properties and Applications

- Photoluminescent Materials: Certain indolizine derivatives demonstrate unique photophysical properties, such as reversible pH-dependent optical properties with dramatic blue shifts in fluorescence emission upon protonation. This unusual behavior indicates their potential as photoluminescent materials for sensing and imaging applications (V. Outlaw, Jiawang Zhou, A. Bragg, C. Townsend, 2016).

Structural Studies

- Crystal Structure Analysis: Structural analyses of indolizine derivatives, through methods such as crystallography, provide insights into their molecular configurations, interactions, and potential mechanisms of action, which are critical for designing compounds with specific biological activities (Xuechen Hao, Jiu-Fu Lu, Ye Chen, Yang Wang, Shi Ding, Ju Liu, 2017).

Propiedades

IUPAC Name |

2-amino-N-(3-chloro-4-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O3/c1-3-32-18-11-8-16(9-12-18)24(30)23-22(27)21(20-6-4-5-13-29(20)23)25(31)28-17-10-7-15(2)19(26)14-17/h4-14H,3,27H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJQNUQXUNAYOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)C)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3-chloro-4-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1,2-oxazole-5-carboxamide](/img/structure/B2492013.png)

![6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide](/img/structure/B2492017.png)

![2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride](/img/structure/B2492018.png)

![3-Methyl-2-oxo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2492022.png)

![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2492029.png)

![1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2492030.png)

![1-[(1R,5S)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2492034.png)